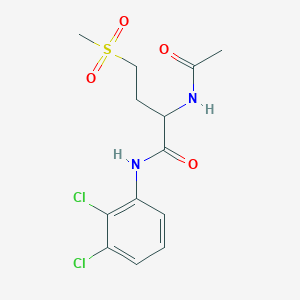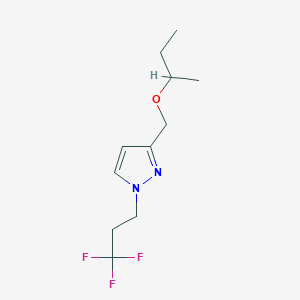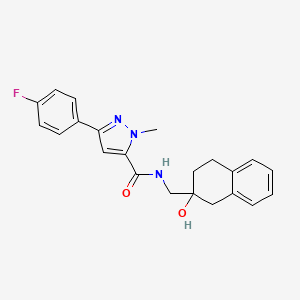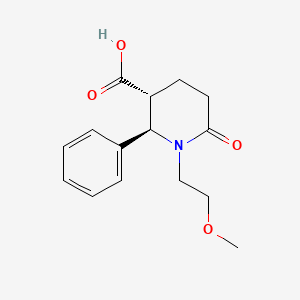
(2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid is a complex organic compound that belongs to the class of piperidine carboxylic acids This compound is characterized by its unique stereochemistry, with two chiral centers at the 2nd and 3rd positions of the piperidine ring, both in the R configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, using benzoyl chloride and an appropriate catalyst.
Addition of the Methoxyethyl Side Chain: The methoxyethyl side chain can be added through a nucleophilic substitution reaction, using 2-methoxyethyl chloride and a strong base.
Oxidation and Carboxylation: The final steps involve the oxidation of the piperidine ring to introduce the ketone group and the carboxylation of the resulting intermediate to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace the methoxyethyl side chain with other substituents.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used in esterification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
(2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study enzyme-substrate interactions and as a ligand in receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Industry: It is used in the development of new materials and as a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of its target through binding interactions. The pathways involved in its mechanism of action depend on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
(2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
Piperidine Derivatives: Compounds like piperidine-3-carboxylic acid and 1-phenylpiperidine share structural similarities but differ in their functional groups and stereochemistry.
Phenylpiperidines: Compounds such as 1-phenylpiperidine and 4-phenylpiperidine have similar core structures but lack the methoxyethyl side chain and carboxylic acid group.
Carboxylic Acids: Compounds like 2-phenylacetic acid and 3-phenylpropionic acid have similar functional groups but differ in their ring structures and side chains.
Properties
IUPAC Name |
(2R,3R)-1-(2-methoxyethyl)-6-oxo-2-phenylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-20-10-9-16-13(17)8-7-12(15(18)19)14(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3,(H,18,19)/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYTVYBLTFIWOM-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(CCC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
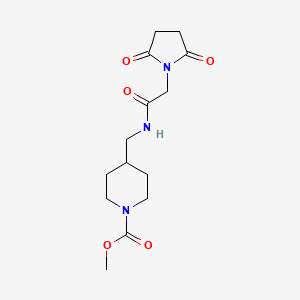
![2-(cyclopropylmethoxy)-N-[(oxan-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2684667.png)
![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride](/img/structure/B2684670.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2684671.png)

![N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2684673.png)
![2-(CYCLOPENTYLSULFANYL)-N-{[1-(4-METHYL-1,2,3-THIADIAZOLE-5-CARBONYL)PIPERIDIN-4-YL]METHYL}ACETAMIDE](/img/structure/B2684677.png)
![ethyl 2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2684678.png)


![2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2684682.png)
